molecular formula C8H5ClF3NO2 B13648294 Methyl 4-chloro-5-(trifluoromethyl)picolinate

Methyl 4-chloro-5-(trifluoromethyl)picolinate

Cat. No.: B13648294
M. Wt: 239.58 g/mol
InChI Key: CYCORCQPMWSVHB-UHFFFAOYSA-N
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Description

Methyl 4-chloro-5-(trifluoromethyl)picolinate is a halogenated pyridine derivative characterized by a methyl ester group at the 2-position, a chlorine substituent at the 4-position, and a trifluoromethyl group at the 5-position of the pyridine ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its electron-withdrawing substituents, which enhance reactivity in coupling and substitution reactions .

Properties

Molecular Formula

C8H5ClF3NO2

Molecular Weight

239.58 g/mol

IUPAC Name

methyl 4-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

InChI

InChI=1S/C8H5ClF3NO2/c1-15-7(14)6-2-5(9)4(3-13-6)8(10,11)12/h2-3H,1H3

InChI Key

CYCORCQPMWSVHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C(=C1)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-(trifluoromethyl)picolinate typically involves the esterification of the corresponding picolinic acid derivative. One common method includes the reaction of 4-chloro-5-(trifluoromethyl)picolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions . The reaction proceeds through the formation of an intermediate ester, which is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and solvent selection, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The 4-chloro group undergoes substitution with various nucleophiles under mild conditions due to the electron-deficient pyridine ring.

Table 1: Substitution Reactions at the 4-Chloro Position

NucleophileConditionsProductYield (%)Reference
MethanolK₂CO₃, DMF, 60°C, 12 hMethyl 4-methoxy-5-(trifluoromethyl)picolinate88
AnilineEt₃N, THF, reflux, 8 hMethyl 4-anilino-5-(trifluoromethyl)picolinate76
Sodium thiophenoxideDMSO, 80°C, 6 hMethyl 4-(phenylthio)-5-(trifluoromethyl)picolinate68

Key Findings :

  • Reactions proceed via a two-step mechanism: (1) base-assisted deprotonation of the nucleophile and (2) aromatic ring activation by the trifluoromethyl group .

  • Steric hindrance from the 5-trifluoromethyl group slows reactivity compared to non-substituted analogs .

Ester Hydrolysis and Derivatives

The methyl ester undergoes hydrolysis or transesterification under acidic/basic conditions.

Table 2: Ester Group Transformations

Reaction TypeConditionsProductYield (%)Reference
Acidic Hydrolysis6M HCl, reflux, 4 h4-Chloro-5-(trifluoromethyl)picolinic acid92
Basic Hydrolysis2M NaOH, EtOH, 50°C, 3 hSodium 4-chloro-5-(trifluoromethyl)picolinate85
TransesterificationK₂CO₃, MeOH, 80°C, 10 hEthyl 4-chloro-5-(trifluoromethyl)picolinate78

Mechanistic Insight :

  • Hydrolysis rates increase by 40% compared to non-fluorinated analogs due to the electron-withdrawing trifluoromethyl group.

Ring Functionalization and Coupling Reactions

The pyridine ring participates in cross-coupling reactions, facilitated by the chloro substituent’s directing effects.

Table 3: Catalytic Coupling Reactions

Reaction TypeCatalyst SystemProductYield (%)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OMethyl 4-(4-methylphenyl)-5-(trifluoromethyl)picolinate81
Buchwald–HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Methyl 4-(piperidin-1-yl)-5-(trifluoromethyl)picolinate73

Limitations :

  • Coupling efficiency drops below 50% for bulky aryl boronic acids due to steric clashes with the 5-CF₃ group .

Side-Chain Modifications

The trifluoromethyl group exhibits limited reactivity but influences neighboring functional groups.

Table 4: Trifluoromethyl Group Stability

Reaction ConditionsObservationReference
H₂O, 100°C, 24 hNo degradation
10% H₂SO₄, reflux, 8 hPartial hydrolysis to COOH (≤5%)

Notable Stability :

  • The CF₃ group resists hydrolysis under standard conditions, making it suitable for harsh reaction environments.

Byproduct Formation and Mitigation

Unexpected methyl migration has been observed in analogous systems under specific conditions .

Risk Factors :

  • Use of strong alkylating agents (e.g., trifluoroethyl iodides) may induce methyl group migration from the ester to the pyridine nitrogen .

  • Mitigation: Employ low temperatures (<0°C) and short reaction times to suppress rearrangement .

Scientific Research Applications

Methyl 4-chloro-5-(trifluoromethyl)picolinate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, the compound can bind to target proteins, modulating their activity and leading to various biological effects . The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers

Methyl 6-Chloro-5-(Trifluoromethyl)Picolinate (CAS 1211518-35-2)

  • Structure : Chlorine at the 6-position and trifluoromethyl at the 5-position.
  • Molecular Formula: C₈H₅ClF₃NO₂ (identical to the target compound).
  • Properties : Similar molecular weight (239.58 g/mol) but distinct steric and electronic effects due to substituent positions. Exhibits a high structural similarity score of 0.93 .
  • Applications : Used as a medical intermediate, emphasizing the role of positional isomerism in modulating biological activity .

Methyl 4-Chloropicolinate (CAS 24484-93-3)

  • Structure : Chlorine at the 4-position but lacks the trifluoromethyl group.
  • Properties : Reduced electron-withdrawing effects, leading to lower reactivity in nucleophilic substitutions. Boiling point and solubility differ significantly due to the absence of the trifluoromethyl group .
  • Synthetic Utility: Employed in the synthesis of ureido-phenoxy derivatives, highlighting the critical role of the trifluoromethyl group in enhancing electrophilicity in the target compound .

Functional Group Variations

Ethyl 4-Chloro-5-(Trifluoromethyl)Picolinate

  • Structure : Ethyl ester instead of methyl.
  • However, this compound is listed as discontinued, suggesting challenges in synthesis or application .

5-(Trifluoromethyl)Picolinic Acid (CAS 80194-69-0)

  • Structure : Carboxylic acid replaces the methyl ester.
  • Properties : Higher acidity (pKa ~1.5–2.5) due to the free carboxylic acid group, reducing bioavailability compared to ester derivatives. Structural similarity score: 0.84 .

Substituent Modifications

Methyl 3-Fluoro-5-(Trifluoromethyl)Picolinate (CAS 1803834-87-8)

  • Structure : Fluorine replaces chlorine at the 3-position.
  • Predicted boiling point: 241.8°C, higher than the target compound due to fluorine’s polarizability .

4-(Trifluoromethyl)Picolinic Acid (CAS 588702-62-9)

  • Structure : Trifluoromethyl at the 4-position with a carboxylic acid group.
  • Applications : Used in metal chelation and coordination chemistry, demonstrating how substituent positions influence chemical functionality .

Research Findings and Key Data

Table 1: Comparative Properties of Selected Analogs

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Applications
Methyl 4-Cl-5-CF₃Picolinate N/A C₈H₅ClF₃NO₂ 4-Cl, 5-CF₃, 2-COOCH₃ Reference Pharmaceutical intermediate
Methyl 6-Cl-5-CF₃Picolinate 1211518-35-2 C₈H₅ClF₃NO₂ 6-Cl, 5-CF₃, 2-COOCH₃ 0.93 Medical intermediates
Ethyl 4-Cl-5-CF₃Picolinate N/A C₉H₇ClF₃NO₂ 4-Cl, 5-CF₃, 2-COOCH₂CH₃ N/A Discontinued
Methyl 3-F-5-CF₃Picolinate 1803834-87-8 C₈H₅F₄NO₂ 3-F, 5-CF₃, 2-COOCH₃ N/A Electrophilic fluorination studies
5-(Trifluoromethyl)Picolinic Acid 80194-69-0 C₇H₄F₃NO₂ 5-CF₃, 2-COOH 0.84 Chelating agent

Biological Activity

Methyl 4-chloro-5-(trifluoromethyl)picolinate is a compound of increasing interest in the fields of medicinal chemistry and agrochemicals due to its notable biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound belongs to the class of picolinates, characterized by a pyridine ring substituted with a chloro group and a trifluoromethyl group. This unique structure enhances its lipophilicity and metabolic stability, which are critical for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Studies suggest that derivatives of this compound demonstrate effective antimicrobial activity against various pathogens. The trifluoromethyl group is believed to play a crucial role in enhancing interaction with microbial targets.
  • Anticancer Potential : Preliminary investigations have shown that this compound may inhibit cancer cell proliferation by modulating key signaling pathways involved in cell growth and apoptosis.
  • Insecticidal Activity : Recent studies have highlighted its efficacy as an insecticide, particularly against agricultural pests like Mythimna separata and Aphis craccivora .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

  • Enzyme Interaction : The compound may interact with specific enzymes or receptors, leading to inhibition or activation of various pathways. For instance, it has been suggested that it could modulate the activity of phospholipase D enzymes involved in inflammatory responses .
  • Cellular Pathway Modulation : Its structural features allow it to influence cellular pathways linked to apoptosis and cell cycle regulation, which are critical in cancer biology.

Antimicrobial Activity

A study conducted on various derivatives of this compound demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity showed enhanced antibacterial properties .

CompoundActivity Against BacteriaMinimum Inhibitory Concentration (MIC)
AE. coli50 µg/mL
BS. aureus30 µg/mL
CP. aeruginosa20 µg/mL

Anticancer Studies

In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. One study reported a significant reduction in cell viability in breast cancer cells treated with this compound, suggesting potential as a therapeutic agent .

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis via caspase activation
HeLa (Cervical)10Cell cycle arrest at G2/M phase

Q & A

Q. How is the compound utilized in medicinal chemistry or agrochemical research?

  • Methodological Answer : The pyridine core and trifluoromethyl group are pharmacophores in kinase inhibitors or herbicide scaffolds. For example, derivatives exhibit herbicidal activity by inhibiting acetolactate synthase (ALS). Structure-activity relationship (SAR) studies can modify the ester moiety to enhance bioavailability or target specificity .

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